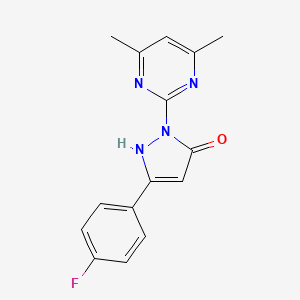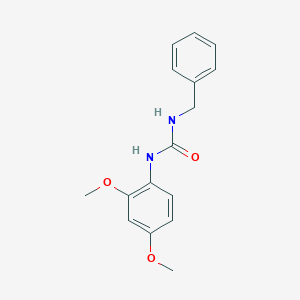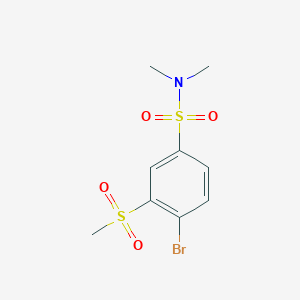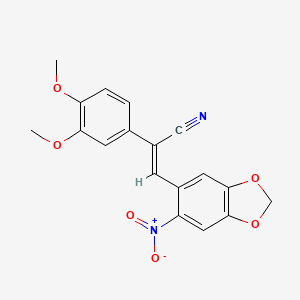![molecular formula C18H24N4 B5377076 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a selective inhibitor of the protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine involves the inhibition of protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of the protein kinase and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects by regulating the activity of immune cells.
实验室实验的优点和局限性
One of the main advantages of using 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine in lab experiments is its high selectivity for protein kinase. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of protein kinase in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine. One of the potential areas of application is in the treatment of cancer, where this compound can be used as a targeted therapy to inhibit the activity of protein kinase in cancer cells. Additionally, this compound can be further studied for its potential therapeutic applications in the treatment of other diseases such as inflammation and autoimmune disorders. Further research can also be conducted to optimize the synthesis method of this compound and improve its bioavailability and efficacy.
合成方法
The synthesis of 4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine involves a multi-step process that begins with the reaction of 3-methyl-2-pyridinecarboxaldehyde with cyclopentylmagnesium bromide to form 3-methyl-2-(cyclopentyloxymethyl)pyridine. This intermediate is then reacted with 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine in the presence of a palladium catalyst to yield the final product.
科学研究应用
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-3-15(17-13(2)7-6-11-19-17)21-18-20-12-10-16(22-18)14-8-4-5-9-14/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHYOOWVFDJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)NC2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)



![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![1-(2-fluorophenyl)-4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5377020.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)